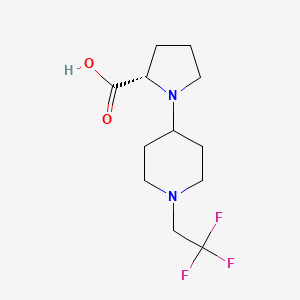
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which is further connected to an L-proline moiety. The trifluoroethyl group imparts distinct physicochemical properties, making the compound valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides as reagents.
Coupling with L-Proline: The final step involves coupling the trifluoroethyl-substituted piperidine with L-proline. This can be achieved through peptide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a modulator of biological pathways. The trifluoroethyl group can influence the compound’s interaction with biological targets, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new drugs, particularly in the treatment of cancer and other diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can enhance the performance and stability of various products.
Mechanism of Action
The mechanism of action of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)methyl butanoate
- (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)ethyl acetate
Uniqueness
Compared to similar compounds, (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline stands out due to its incorporation of the L-proline moiety. This addition can influence the compound’s biological activity and pharmacokinetic properties, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C12H19F3N2O2 |
|---|---|
Molecular Weight |
280.29 g/mol |
IUPAC Name |
(2S)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19F3N2O2/c13-12(14,15)8-16-6-3-9(4-7-16)17-5-1-2-10(17)11(18)19/h9-10H,1-8H2,(H,18,19)/t10-/m0/s1 |
InChI Key |
LOHMICKNSAVWJI-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















